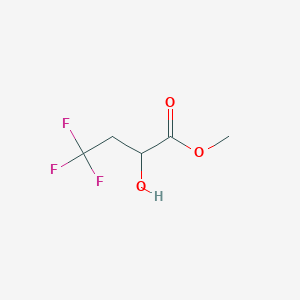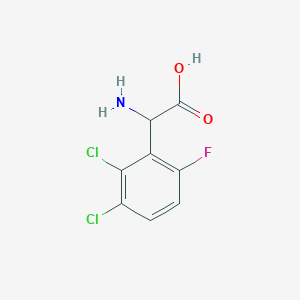
2-メチル-5,6-ジクロロピラジンカルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,6-dichloropyrazine-2-carboxylate is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 5 and 6 positions and a methyl ester group at the 2 position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学的研究の応用
Methyl 5,6-dichloropyrazine-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Agrochemicals: In the production of pesticides and herbicides.
Material Science: As a building block for the synthesis of advanced materials.
Biological Studies: In the study of enzyme inhibitors and receptor ligands.
作用機序
The compound is usually obtained through a chemical reaction involving pyrazine compounds . A specific method could involve reacting 2,3,5,6-tetrachloropyridine with methyl formate under alkaline conditions, followed by hydrolysis to obtain the target product .
As for its safety, Methyl 5,6-dichloropyrazine-2-carboxylate may cause irritation and damage to the skin, eyes, and respiratory tract, and direct contact should be avoided . Appropriate personal protective equipment, such as gloves, safety glasses, and a protective mask, should be worn when handling this compound . It should be stored in a cool, dry place, away from sources of ignition and flammable materials . During handling, dust, gas, or vapor generation should be prevented, and good ventilation should be ensured .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5,6-dichloropyrazine-2-carboxylate is typically synthesized through the reaction of 2,3,5,6-tetrachloropyridine with methyl formate under basic conditions. The reaction involves the nucleophilic substitution of chlorine atoms by the ester group, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of methyl 5,6-dichloropyrazine-2-carboxylate involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 5,6-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Amino or thiol-substituted pyrazines.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Ethyl 5,6-dichloropyrazine-2-carboxylate
- 5,6-Dichloropyrazine-2-carboxylic acid
Uniqueness
Methyl 5,6-dichloropyrazine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
methyl 5,6-dichloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSOVCXPDCBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)



![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)



![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2545216.png)

![N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2545219.png)
